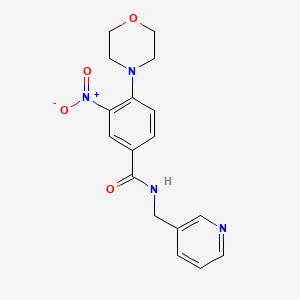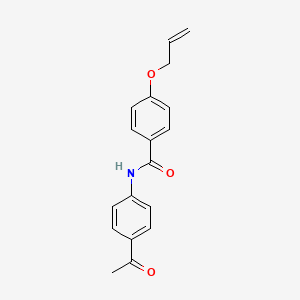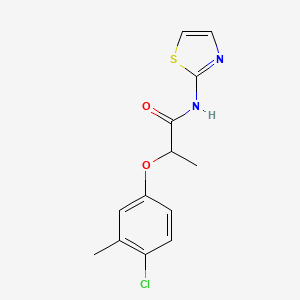![molecular formula C17H22ClNO3 B4409465 4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride
Übersicht
Beschreibung
4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride, also known as FURA-2 AM, is a fluorescent dye that is used in scientific research to measure intracellular calcium levels in cells. The dye is synthesized using a multi-step process that involves the reaction of various chemicals to produce the final product. FURA-2 AM has been extensively studied for its ability to detect changes in calcium levels in cells and has been used in a variety of scientific research applications.
Wirkmechanismus
4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride AM works by binding to calcium ions in the cytoplasm of cells. When the dye binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission. This shift in fluorescence can be measured using a fluorescence microscope or a fluorometer, allowing researchers to monitor changes in calcium levels in real-time.
Biochemical and Physiological Effects:
This compound AM has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for studying intracellular calcium levels. The dye is able to penetrate cell membranes and bind to calcium ions in a variety of cell types, including neurons, muscle cells, and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride AM is its high sensitivity and selectivity for calcium ions. The dye is able to detect changes in calcium levels in real-time, making it an invaluable tool for studying cellular signaling pathways. However, this compound AM has some limitations. The dye is sensitive to changes in pH and temperature, which can affect its fluorescence emission. Additionally, this compound AM is not suitable for long-term imaging studies, as the dye can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride AM. One area of interest is the development of new fluorescent dyes that are more sensitive and selective for calcium ions. Additionally, researchers are exploring the use of this compound AM in combination with other fluorescent dyes to study multiple cellular signaling pathways simultaneously. Finally, there is interest in using this compound AM in clinical applications, such as monitoring calcium levels in patients with neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride AM is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is a critical signaling molecule that is involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound AM is a popular choice for measuring calcium levels because of its high sensitivity and selectivity for calcium ions. The dye is able to detect changes in calcium levels in real-time, making it an invaluable tool for studying cellular signaling pathways.
Eigenschaften
IUPAC Name |
4-[4-[2-(furan-2-ylmethylamino)ethoxy]phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-14(19)4-5-15-6-8-16(9-7-15)21-12-10-18-13-17-3-2-11-20-17;/h2-3,6-9,11,18H,4-5,10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIRDFGJXZEJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)

![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
